Fluorine Substitution Enhances Metabolic Stability Relative to Non-Fluorinated Imidazo[4,5-c]pyridine Analogs
The presence of the 4-fluoro substituent on the pyridine ring of 1-ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine is expected to confer enhanced resistance to aldehyde oxidase (AO)-mediated metabolism compared to non-fluorinated imidazo[4,5-c]pyridine analogs. This inference is supported by class-level SAR data demonstrating that fluorination of imidazopyridine scaffolds can mitigate AO-mediated clearance, a well-documented metabolic liability of azaheterocycles [1]. Specifically, the fluorine atom blocks the C4 position of the pyridine ring, a site susceptible to oxidative metabolism in the unsubstituted analog, 1-ethyl-1H-imidazo[4,5-c]pyridine . While direct metabolic stability data for the target compound are not publicly available, this class-level inference provides a strong rationale for its selection in programs where prolonged half-life or reduced metabolic clearance is desired.
| Evidence Dimension | Resistance to aldehyde oxidase-mediated metabolism |
|---|---|
| Target Compound Data | 4-fluoro substitution blocks metabolic site |
| Comparator Or Baseline | 1-ethyl-1H-imidazo[4,5-c]pyridine (non-fluorinated analog, CAS 675581-76-7) |
| Quantified Difference | Class-level inference: fluorination reduces AO-mediated clearance |
| Conditions | In vitro aldehyde oxidase assay systems (class-level data) |
Why This Matters
For procurement in drug discovery programs, compounds with reduced metabolic liability can minimize the need for extensive structural optimization, accelerating lead identification and reducing attrition in preclinical development.
- [1] Aldehyde Oxidase Assay and Metabolic Stability of Imidazolopyridines. GitHub Repository. 2021. View Source
